molecular formula C10H22O2 B14177373 4-(Hexyloxy)-1-butanol CAS No. 4541-13-3

4-(Hexyloxy)-1-butanol

Cat. No.: B14177373
CAS No.: 4541-13-3
M. Wt: 174.28 g/mol
InChI Key: NTRCGACLCLJKBB-UHFFFAOYSA-N
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Description

4-(Hexyloxy)-1-butanol is an organic compound with the molecular formula C10H22O2 It is a type of alcohol that features a butanol backbone with a hexyloxy group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)-1-butanol typically involves the reaction of 4-bromo-1-butanol with hexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)-1-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Hexyloxy)butanal or 4-(Hexyloxy)butanone.

    Reduction: Formation of 4-(Hexyloxy)butane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(Hexyloxy)-1-butanol has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)-1-butanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the hexyloxy group can interact with hydrophobic regions of biomolecules, affecting their behavior and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Hexyloxy)butanal: An oxidized derivative of 4-(Hexyloxy)-1-butanol.

    4-(Hexyloxy)butanone: Another oxidized form with a ketone group.

    4-(Hexyloxy)butane: A reduced form of the compound.

Uniqueness

This compound is unique due to its specific combination of a butanol backbone and a hexyloxy group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

4541-13-3

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

4-hexoxybutan-1-ol

InChI

InChI=1S/C10H22O2/c1-2-3-4-6-9-12-10-7-5-8-11/h11H,2-10H2,1H3

InChI Key

NTRCGACLCLJKBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCCCO

Origin of Product

United States

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